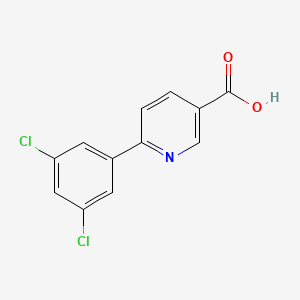

6-(3,5-Dichlorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUUXDZIZHGFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647040 | |

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-70-7 | |

| Record name | 6-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid"

An In-Depth Technical Guide to the Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid

Executive Summary

This compound is a valuable heterocyclic carboxylic acid that serves as a key structural motif and building block in medicinal chemistry and materials science. Its synthesis is of considerable interest to researchers engaged in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of the most effective and scientifically robust methods for the synthesis of this target molecule. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming the critical aryl-aryl bond. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and detailed experimental protocols. Additionally, alternative synthetic strategies, such as those involving Grignard reagents, are considered and evaluated. This document is intended for chemistry professionals, offering field-proven insights into experimental design, execution, purification, and characterization, ensuring a reproducible and high-yielding synthesis.

Introduction: Significance and Strategic Approach

The family of 6-arylnicotinic acids represents a privileged scaffold in drug discovery. The pyridine core is a common bioisostere for a phenyl ring, offering improved solubility and metabolic properties, while the carboxylic acid moiety provides a handle for further derivatization or interaction with biological targets. The incorporation of a 3,5-dichlorophenyl group can significantly enhance a molecule's potency and pharmacokinetic profile by increasing lipophilicity and blocking potential sites of metabolic oxidation.

Given its structure, the synthesis of this compound hinges on the formation of a carbon-carbon bond between the C6 position of the nicotinic acid core and the C1 position of the dichlorobenzene ring. Modern synthetic chemistry offers several powerful tools for such transformations, with palladium-catalyzed cross-coupling reactions being the most prominent and reliable.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule identifies the C-C bond between the two aromatic rings as the key disconnection. This approach simplifies the complex target into more readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthetic strategies:

-

Suzuki-Miyaura Coupling: Reacting a 6-halonicotinic acid derivative (electrophile) with (3,5-dichlorophenyl)boronic acid (nucleophile) using a palladium catalyst. This is the preferred and most robust method.

-

Grignard Reaction: Reacting a 6-halonicotinate ester with a Grignard reagent derived from a 1-halo-3,5-dichlorobenzene. This route is feasible but presents challenges related to the reactivity of the Grignard reagent.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinic acid.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Selection of Reagents and Conditions

The success of the synthesis depends critically on the judicious choice of reactants and conditions.

| Component | Choice & Rationale |

| Pyridine Substrate | 6-Bromonicotinic acid or 6-Iodonicotinic acid: Preferred over 6-chloronicotinic acid due to the relative bond strengths (C-I < C-Br < C-Cl), which facilitate easier oxidative addition.[3] While 2,6-dichloronicotinic acid can be used, it requires careful control to achieve regioselectivity at the C6 position.[4] |

| Boronic Acid | (3,5-Dichlorophenyl)boronic acid: The standard organoboron partner for this reaction. It is commercially available and generally stable. |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common, reliable, and commercially available air-stable Pd(0) precatalyst. Typically used in 3-5 mol % loading.[1] |

| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): An inorganic base is essential for activating the boronic acid and facilitating the transmetalation step. K₃PO₄ is often used for less reactive substrates.[1] |

| Solvent | Dioxane/Water or DMF: A polar aprotic solvent, often mixed with water, is required to dissolve both the organic and inorganic reagents. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[4] |

Detailed Experimental Protocol (Solution-Phase)

This protocol is a representative procedure adapted from established methods for similar Suzuki couplings.[1]

Materials:

-

6-Bromonicotinic acid (1.0 equiv)

-

(3,5-Dichlorophenyl)boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromonicotinic acid, (3,5-dichlorophenyl)boronic acid, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask. Subsequently, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-bromonicotinic acid is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Acidify the aqueous layer with 1M HCl to a pH of ~3-4. This will protonate the nicotinic acid product, causing it to precipitate or become extractable into an organic solvent.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Purification and Characterization

Purification Strategy

The crude product obtained after workup will likely contain residual starting materials, catalyst byproducts, and boronic acid homocoupling products.

-

Acid-Base Extraction: This is a powerful purification technique for carboxylic acids. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild base (e.g., saturated NaHCO₃ solution). The aqueous layer, containing the sodium salt of the product, is then separated and re-acidified with HCl to precipitate the pure nicotinic acid derivative, which is collected by filtration.[5]

-

Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can provide highly pure material.[6]

-

Column Chromatography: For difficult-to-separate impurities, silica gel chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is effective.

Characterization

The identity and purity of the final this compound must be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the protons on both the pyridine and dichlorophenyl rings, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula (C₁₂H₇Cl₂NO₂). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.[7]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The use of 6-bromo- or 6-iodonicotinic acid with (3,5-dichlorophenyl)boronic acid, catalyzed by Pd(PPh₃)₄ in the presence of a carbonate base, provides a robust and scalable route to the desired product. Careful attention to maintaining an inert atmosphere and thorough purification via acid-base extraction or recrystallization are critical for obtaining a high-purity final compound. The methodologies and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and beyond.

References

-

Garlich, J. R., et al. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. Organic Process Research & Development, 14(1), 213-218. [Link]

-

Ma, M., et al. (2008). Efficient synthesis of 6-aryl-2-chloronicotinic acids via pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. Journal of Heterocyclic Chemistry, 45(4), 1049-1052. [Link]

-

Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. Retrieved from Concordia College. [Link]

-

Various Authors. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

-

Garlich, J. R., et al. (2010). A New and Efficient Synthesis of 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]nicotinic Acid, a Potent LFA-1/ICAM Inhibitor. ACS Publications. [Link]

-

Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

-

Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. chemistrysteps.com. [Link]

-

Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Coconote. (2025). Comprehensive Guide to Grignard Reactions. coconote.com. [Link]

-

Chrobak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 769. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. en.wikipedia.org. [Link]

-

Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dichloroisonicotinic acid. PubChem Compound Database. [Link]

-

Chrobak, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

- Hechenbleikner, I. (1962). Purification of nicotinic acid. U.S.

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). chemeo.com. [Link]

-

Author Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Scribd. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

-

UCSD/CCMS. (2020). GNPS Library Spectrum CCMSLIB00005759310. MassIVE. [Link]

-

Author Unknown. (n.d.). 6-Methyl Nicotinic Acid. Scribd. [Link]

-

Zhang, H., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H₂O₂ by Cu-based zeolite. Green Chemical Engineering. [Link]

-

National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. ods.od.nih.gov. [Link]

-

Pirbux, S., & Siddiqui, F. (2024). Vitamin B3. StatPearls. [Link]

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Research Roadmap for 6-(3,5-Dichlorophenyl)nicotinic Acid

This technical guide delves into the putative mechanism of action of the novel compound, 6-(3,5-Dichlorophenyl)nicotinic acid. In the absence of extensive direct studies, this document synthesizes information from structurally related compounds and potential molecular targets to propose a scientifically grounded hypothesis. It further outlines a comprehensive research plan to elucidate its precise biological activity, offering a roadmap for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid, or niacin, is a well-established therapeutic agent, primarily known for its lipid-modifying properties mediated through the G protein-coupled receptor GPR109A.[1][2][3] Its derivatives have been the subject of extensive research to develop novel therapeutics with improved efficacy and reduced side effects.[4][5][6] The compound this compound, a substituted analog, presents an intriguing candidate for investigation due to its structural similarity to known modulators of G protein-coupled receptors (GPCRs). This guide posits that its primary target is the orphan receptor GPR35, a receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer.[7][8][9]

The Prime Suspect: GPR35 as a Putative Target

G protein-coupled receptor 35 (GPR35) is an orphan receptor with growing interest as a therapeutic target.[8][10] Its expression in various tissues, including the gastrointestinal tract, immune cells, and the nervous system, suggests a broad physiological role.[7][9] Several synthetic and endogenous ligands for GPR35 have been identified, some of which share structural motifs with nicotinic acid.[11][12]

The rationale for proposing GPR35 as the primary target for this compound is based on the following:

-

Structural Analogy: The nicotinic acid scaffold is a recurring feature in some known GPR35 agonists.

-

Orphan Status: GPR35's ligand profile is still being actively explored, making it a plausible target for novel synthetic compounds.

-

Therapeutic Relevance: The known functions of GPR35 align with the therapeutic areas often targeted by nicotinic acid derivatives, such as inflammatory and metabolic diseases.[7][13]

Hypothesized Signaling Cascade: A Dualistic Mechanism of Action

Activation of GPR35 is known to initiate a complex and dualistic signaling cascade involving both G protein-dependent and β-arrestin-dependent pathways.[8] We hypothesize that this compound acts as an agonist at GPR35, triggering these downstream events.

G Protein-Dependent Signaling

Upon agonist binding, GPR35 can couple to multiple G protein families, primarily Gαi/o and Gα12/13.[7][8]

-

Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][9] This can modulate a variety of cellular processes, including inflammation and neuronal activity.

-

Gα12/13 Pathway: Activation of Gα12/13 proteins stimulates the RhoA signaling pathway, which is crucial for regulating cell shape, motility, and cytoskeletal organization.[7]

β-Arrestin-Dependent Signaling

In addition to G protein coupling, agonist-bound GPR35 can recruit β-arrestin-2.[8][11] This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades that can influence gene expression and other cellular functions.[14]

The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is a key area for investigation with this compound.[8]

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized GPR35 signaling pathways activated by this compound.

A Research Roadmap: Experimental Validation

To validate the proposed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols outline the key experiments necessary to characterize the interaction of this compound with GPR35.

Experimental Workflow Overview

The overall workflow will progress from initial binding studies to functional assays measuring downstream signaling events.

Visualizing the Experimental Workflow

Caption: A stepwise experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for human GPR35.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing human GPR35.

-

Membrane Preparation: Prepare cell membranes expressing GPR35.

-

Competition Binding: Perform a competition binding assay using a known GPR35 radioligand (e.g., [³H]-Zaprinast) and increasing concentrations of this compound.

-

Incubation: Incubate the membranes, radioligand, and competitor compound.

-

Separation: Separate bound from free radioligand via filtration.

-

Quantification: Measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the ability of the compound to activate G proteins coupled to GPR35.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing GPR35.

-

Assay Setup: Incubate membranes with increasing concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.

-

G Protein Activation: Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Immunoprecipitation (Optional): To determine which G protein subtype is activated, specific antibodies against Gαi/o and Gα12/13 can be used to immunoprecipitate the [³⁵S]GTPγS-bound Gα subunits.

-

Quantification: Measure the incorporated [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Determine the EC50 and Emax values for G protein activation.

Objective: To measure the recruitment of β-arrestin-2 to GPR35 upon compound stimulation.

Methodology:

-

Assay System: Employ a cell-based assay, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), using cells co-expressing GPR35 fused to a donor fluorophore/enzyme fragment and β-arrestin-2 fused to an acceptor fluorophore/enzyme fragment.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound.

-

Signal Detection: Measure the BRET or EFC signal, which is proportional to the proximity of GPR35 and β-arrestin-2.

-

Data Analysis: Determine the EC50 and Emax for β-arrestin-2 recruitment.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the proposed experiments, which would allow for a comprehensive understanding of the compound's pharmacological profile.

| Parameter | Assay | Expected Outcome | Significance |

| Ki | Radioligand Binding | < 1 µM | High affinity for GPR35 |

| EC50 (GTPγS) | GTPγS Binding | < 1 µM | Potent G protein activation |

| Emax (GTPγS) | GTPγS Binding | > 80% | Full or high-efficacy agonist |

| EC50 (cAMP) | cAMP Assay | < 1 µM | Potent Gαi/o pathway activation |

| EC50 (RhoA) | RhoA Activation Assay | < 1 µM | Potent Gα12/13 pathway activation |

| EC50 (β-arrestin) | β-Arrestin Recruitment | < 1 µM | Potent β-arrestin recruitment |

| Bias Factor | Comparison of EC50/Emax | To be determined | Reveals any signaling bias |

Conclusion and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound, centering on its activity as a GPR35 agonist. The outlined research roadmap provides a robust framework for validating this hypothesis and characterizing its detailed pharmacological profile. Elucidating the precise mechanism, including any potential biased agonism, will be critical for understanding its therapeutic potential and guiding future drug development efforts. Further studies should also explore its effects in relevant disease models to translate these molecular findings into a physiological context.

References

- What are GPR35 agonists and how do they work? (n.d.). BenchChem.

- GPR35 agonist 2 mechanism of action. (n.d.). BenchChem.

- Milligan, G., et al. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central.

- From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. (2022). PubMed Central.

- Agonist-induced phosphorylation of orthologues of the orphan receptor GPR35 functions as an activation sensor. (n.d.). Apollo.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. (1966). University of Illinois Chicago.

- Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (n.d.). National Institutes of Health.

- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate.

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.).

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.

- Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.

- Proposed agonists and antagonists of GPR35. (n.d.). ResearchGate.

- GPR35 in Intestinal Diseases: From Risk Gene to Function. (2021). Frontiers.

- Mechanism of action of niacin. (2008). PubMed.

- Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). National Institutes of Health.

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Agonist-induced phosphorylation of orthologues of the orphan receptor GPR35 functions as an activation sensor. [repository.cam.ac.uk]

An In-depth Technical Guide to the Predicted Biological Activity of 6-(3,5-Dichlorophenyl)nicotinic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-(3,5-Dichlorophenyl)nicotinic acid is not extensively available in the public domain. This guide, therefore, synthesizes information from studies on analogous nicotinic acid derivatives and the known effects of dichlorophenyl substitution to provide a scientifically grounded forecast of its potential biological profile and a roadmap for its investigation.

Introduction

This compound is a synthetic organic compound that marries the well-established nicotinic acid (Vitamin B3) scaffold with a 3,5-dichlorophenyl substituent. This unique combination suggests a multifaceted biological potential, drawing from the diverse activities of nicotinic acid derivatives, which are known to exhibit antimicrobial, anti-inflammatory, lipid-lowering, and anticancer properties[1][2][3][4]. The addition of the dichlorophenyl group is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, which can significantly enhance or alter its biological effects[5][6]. This guide will explore the predicted biological activities of this molecule, detail the underlying mechanisms, and provide robust experimental protocols for its comprehensive evaluation.

Part 1: Predicted Biological Activities and Mechanistic Insights

Based on its structural components, this compound is predicted to possess several key biological activities.

Potential Anti-inflammatory and Immunomodulatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties[3][7][8][9]. The primary mechanism for many of these effects is the activation of the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor[10][11].

Mechanism of Action: Activation of GPR109A on immune cells, such as macrophages and neutrophils, and on vascular endothelial cells, can trigger anti-inflammatory signaling cascades[11]. This includes the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the modulation of immune cell trafficking[3][7][8]. The interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is critical for leukocyte adhesion and migration to sites of inflammation[12][13][14]. Notably, complex molecules incorporating a 3-(3,5-dichlorophenyl) moiety have been identified as potent inhibitors of the LFA-1/ICAM-1 interaction, suggesting that this compound could have a similar immunomodulatory role.

Influence of the 3,5-Dichlorophenyl Group: The dichlorophenyl substitution can enhance binding affinity to protein targets and increase the compound's ability to cross cell membranes, potentially leading to more potent inhibition of inflammatory targets like COX-2 or the LFA-1/ICAM-1 interaction[5][7][9].

Mandatory Visualization: Predicted Anti-inflammatory Signaling Pathway

Caption: Predicted anti-inflammatory mechanisms of this compound.

Potential Lipid-Lowering Activity

Nicotinic acid is a well-established therapeutic agent for dyslipidemia[15][16][17][18][19]. It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol[15][17][18].

Mechanism of Action: The primary lipid-lowering mechanism of nicotinic acid involves the activation of the GPR109A receptor on adipocytes[10][15][18]. This activation inhibits hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides (lipolysis) and decreases the release of free fatty acids into the bloodstream[15][18]. A reduced supply of free fatty acids to the liver leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL[15][16][17]. Additionally, nicotinic acid can inhibit the hepatic enzyme diacylglycerol O-acyltransferase 2 (DGAT2), further reducing triglyceride synthesis[15][19].

Mandatory Visualization: Lipid-Lowering Mechanism Workflow

Caption: Predicted workflow of lipid-lowering effects via adipocyte and liver pathways.

Potential Antimicrobial Activity

A growing body of evidence indicates that various derivatives of nicotinic acid, such as acylhydrazones and nicotinamides, possess significant antimicrobial activity against a range of pathogens, including drug-resistant strains[1][20][21][22][23].

Potential Targets and Spectrum: Studies have shown that nicotinic acid derivatives can be particularly effective against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis[1]. Some derivatives also exhibit activity against fungi such as Candida albicans[21][23]. The mechanism of action is often related to the specific substituents on the nicotinic acid core, which can interfere with microbial metabolic pathways or cell wall synthesis[22]. The 3,5-dichlorophenyl group, with its lipophilic and electron-withdrawing properties, could enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Potential Anticancer Activity

Nicotinic acid and its derivatives are being increasingly investigated for their potential as anticancer agents[2][4][24][25][26]. The nitrogen-containing heterocyclic structure is a common feature in many anticancer drugs[2][4].

Potential Mechanisms: The anticancer effects of nicotinic acid derivatives are diverse and can include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis[2][24][27]. The dichlorophenyl moiety itself is found in several compounds with demonstrated cytotoxicity against various cancer cell lines, including breast cancer[5]. The combination of the nicotinic acid scaffold and the dichlorophenyl group in this compound could lead to a compound with potent anticancer activity, potentially through the inhibition of key signaling pathways involved in tumor growth and survival.

Part 2: Experimental Protocols for Evaluation

To validate the predicted biological activities of this compound, a structured, multi-tiered experimental approach is essential.

In Vitro Anti-inflammatory Assays

Protocol 1: Cytokine Release Assay in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Protocol 2: Leukocyte Adhesion Assay (LFA-1/ICAM-1 Dependent)

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) or use a lymphocyte cell line (e.g., Jurkat cells).

-

Plate Coating: Coat 96-well plates with recombinant human ICAM-1 (10 µg/mL) overnight at 4°C. Wash the plates to remove unbound ICAM-1.

-

Cell Labeling: Label the lymphocytes with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

-

Compound Incubation: Incubate the labeled lymphocytes with various concentrations of this compound for 30 minutes at 37°C.

-

Adhesion Step: Add the pre-treated lymphocytes to the ICAM-1 coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Determine the concentration-dependent inhibition of cell adhesion by the test compound.

In Vitro Lipid-Lowering Assays

Protocol 3: Adipocyte Lipolysis Assay

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

-

Compound Treatment: Treat the mature adipocytes with various concentrations of this compound for 1 hour.

-

Lipolysis Induction: Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to the culture medium and incubate for 2-4 hours.

-

Glycerol Measurement: Collect the culture medium and measure the concentration of glycerol (a product of triglyceride breakdown) using a commercial glycerol assay kit.

-

Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated glycerol release by the test compound.

In Vitro Antimicrobial Susceptibility Testing

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and fungi (e.g., C. albicans ATCC 90028) according to CLSI guidelines.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination (Optional): To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plates.

Part 3: Data Presentation and Summary

The following tables are templates for summarizing the potential outcomes of the experimental evaluations.

Table 1: Predicted Anti-inflammatory Activity Profile

| Assay | Target/Endpoint | Predicted IC₅₀ (µM) | Reference Compound (IC₅₀) |

| Cytokine Release (RAW 264.7) | TNF-α Production | < 10 | Dexamethasone (~0.01 µM) |

| Cytokine Release (RAW 264.7) | IL-6 Production | < 10 | Dexamethasone (~0.01 µM) |

| Leukocyte Adhesion | LFA-1/ICAM-1 | < 5 | Lifitegrast (~0.03 µM) |

| COX-2 Inhibition | Prostaglandin E2 | 1 - 20 | Celecoxib (~0.04 µM) |

Table 2: Predicted Antimicrobial Activity Profile

| Organism | Strain | Predicted MIC (µg/mL) | Reference Compound (MIC) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 4 - 16 | Vancomycin (1-2 µg/mL) |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 8 - 32 | Vancomycin (1-2 µg/mL) |

| Bacillus subtilis | ATCC 6633 | 2 - 8 | Ciprofloxacin (0.25 µg/mL) |

| Candida albicans | ATCC 90028 | 16 - 64 | Fluconazole (0.25-0.5 µg/mL) |

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of its constituent chemical moieties provides a strong rationale for predicting a diverse and potent pharmacological profile. The nicotinic acid core suggests potential for anti-inflammatory, lipid-lowering, antimicrobial, and anticancer effects, primarily through mechanisms involving the GPR109A receptor and other established pathways. The 3,5-dichlorophenyl substituent is anticipated to enhance these activities by improving the molecule's pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide offer a comprehensive framework for systematically investigating and validating these predicted biological activities. The exploration of this compound represents a promising avenue for the discovery of novel therapeutic agents.

References

-

Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - NIH. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. Available at: [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. Available at: [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed. Available at: [Link]

-

What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? - Dr.Oracle. Available at: [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. Available at: [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Available at: [Link]

-

GPR109A (Niacin Receptor) - Pathway Map. Available at: [Link]

-

Nicotinic acid and lipid lowering - Primary Care Notebook. Available at: [Link]

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. Available at: [Link]

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF - ResearchGate. Available at: [Link]

-

How does nicotinic acid modify the lipid profile? - Ovid. Available at: [Link]

-

Niacin: The Third or Fourth Option | National Lipid Association Online. Available at: [Link]

-

Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti ... - PubMed. Available at: [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | Scilit. Available at: [Link]

-

GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC - NIH. Available at: [Link]

-

Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - NIH. Available at: [Link]

-

Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. Available at: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF - ResearchGate. Available at: [Link]

-

The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - MDPI. Available at: [Link]

-

GPR109A and Vascular Inflammation - PMC - NIH. Available at: [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. Available at: [Link]

-

Novel derivatives of Nicotinic acid as Promising anticancer agents. | Semantic Scholar. Available at: [Link]

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available at: [Link]

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available at: [Link]

-

Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed. Available at: [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Available at: [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed. Available at: [Link]

-

Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed. Available at: [Link]

-

Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed. Available at: [Link]

-

Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed. Available at: [Link]

-

Tethering of ICAM on target cells is required for LFA-1-dependent NK cell adhesion and granule polarization - PubMed Central. Available at: [Link]

-

Science Dossier - How chlorine in molecules affects biological activity - Eurochlor. Available at: [Link]

-

Inhibitors Targeting the LFA-1/ICAM-1 Cell-Adhesion Interaction: Design and Mechanism of Action | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isomer-specific bioactivation and toxicity of dichlorophenyl methylsulphone in rat olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pathwaymap.com [pathwaymap.com]

- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. primarycarenotebook.com [primarycarenotebook.com]

- 18. ovid.com [ovid.com]

- 19. lipid.org [lipid.org]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benthamscience.com [benthamscience.com]

- 26. Novel derivatives of Nicotinic acid as Promising anticancer agents. | Semantic Scholar [semanticscholar.org]

- 27. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-(3,5-Dichlorophenyl)nicotinic Acid Derivatives

Introduction

6-(3,5-Dichlorophenyl)nicotinic acid and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The unique structural arrangement of a dichlorinated phenyl ring coupled with a nicotinic acid scaffold imparts a range of pharmacological activities, making these molecules compelling targets for synthesis. Nicotinic acid, a form of vitamin B3, and its derivatives are known to have various biological effects, including the ability to alter plasma levels of lipids and lipoproteins.[1][2] The introduction of a 3,5-dichlorophenyl group at the 6-position of the pyridine ring can modulate this activity and introduce new therapeutic potential.

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale that guide the synthetic process. We will delve into the key reactions, optimization of conditions, and the critical considerations for achieving high-yield, high-purity target molecules.

Core Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile route to this compound derivatives is a convergent synthesis centered around the Suzuki-Miyaura cross-coupling reaction.[3] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] In our case, this involves the coupling of a 6-halonicotinic acid derivative with 3,5-dichlorophenylboronic acid.

This approach is favored for several reasons:

-

Mild Reaction Conditions: The Suzuki coupling is known for its tolerance of a wide range of functional groups, which is crucial when working with multifunctional molecules like nicotinic acid derivatives.[4]

-

Commercial Availability of Reagents: The required starting materials, such as 6-chloronicotinic acid and 3,5-dichlorophenylboronic acid, are readily available from commercial suppliers.

-

High Yields and Selectivity: When optimized, the Suzuki reaction can provide the desired product in high yields with excellent regioselectivity.

The overall synthetic workflow can be visualized as a three-stage process:

-

Preparation of the Nicotinic Acid Core: This involves the synthesis and functionalization of the 6-chloronicotinic acid scaffold.

-

The Suzuki-Miyaura Cross-Coupling Reaction: The key C-C bond-forming step.

-

Post-Coupling Derivatization: Hydrolysis of an ester protecting group to yield the final carboxylic acid.

Stage 1: Preparation of the Nicotinic Acid Core

The primary starting material for this synthesis is 6-chloronicotinic acid.[5][6] It is a versatile building block used in the synthesis of various pharmaceuticals.[6] While commercially available, it can also be synthesized through several methods, including the oxidation of 2-chloro-5-methylpyridine.[5][7]

Protecting the Carboxylic Acid:

A critical consideration before the Suzuki coupling is the protection of the carboxylic acid group of 6-chloronicotinic acid. The acidic proton can interfere with the basic conditions of the coupling reaction. Esterification is the most common and effective protection strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward method.[8]

Diagram 1: Fischer Esterification of 6-Chloronicotinic Acid.

Experimental Protocol: Synthesis of Methyl 6-Chloronicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloronicotinic acid (1 equivalent) in methanol (serving as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 6-chloronicotinate. Further purification can be achieved by column chromatography if necessary.

Stage 2: The Suzuki-Miyaura Cross-Coupling Reaction

This is the pivotal step where the 3,5-dichlorophenyl moiety is introduced. The reaction involves the palladium-catalyzed coupling of methyl 6-chloronicotinate with 3,5-dichlorophenylboronic acid.

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction.

Optimization of Reaction Conditions:

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent.[9][10][11] A systematic optimization is often necessary to achieve the best results.

| Parameter | Options | Rationale and Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, PXPd2[12][13] | Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. For more challenging substrates, catalysts with specialized ligands may be required to improve efficiency and regioselectivity.[12][13] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step. An inorganic base like potassium carbonate is often sufficient and cost-effective. The choice of base can influence the reaction rate and yield. |

| Solvent | DMF, Dioxane, Toluene, Acetonitrile/Water | A polar aprotic solvent like DMF or a mixture of dioxane and water is typically used to ensure the solubility of all reactants. The solvent can also impact the catalyst's activity and stability. |

| Temperature | 80-120 °C | The reaction generally requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and solvent system. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry Schlenk flask, add methyl 6-chloronicotinate (1 equivalent), 3,5-dichlorophenylboronic acid (1.1-1.5 equivalents), and the chosen base (e.g., K₂CO₃, 2 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) followed by the degassed solvent (e.g., DMF).

-

Reaction: Heat the reaction mixture to the optimized temperature (e.g., 90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product, methyl 6-(3,5-dichlorophenyl)nicotinate, is then purified by column chromatography on silica gel.

Stage 3: Post-Coupling Derivatization - Ester Hydrolysis

The final step is the deprotection of the carboxylic acid group through the hydrolysis of the methyl ester. This can be achieved under either acidic or basic conditions.[14][15] Basic hydrolysis, also known as saponification, is generally preferred as it is often cleaner and proceeds to completion.[16]

Diagram 3: Saponification to Yield the Final Product.

Experimental Protocol: Hydrolysis of Methyl 6-(3,5-dichlorophenyl)nicotinate

-

Reaction Setup: Dissolve the methyl 6-(3,5-dichlorophenyl)nicotinate (1 equivalent) in a mixture of THF and water.

-

Base Addition: Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Acidification: After the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 3-4 with 1M HCl. This will precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Conclusion and Future Directions

The synthetic route outlined in this guide, centered on the Suzuki-Miyaura cross-coupling, provides a robust and adaptable methodology for the synthesis of this compound and its derivatives. The modularity of this approach allows for the facile introduction of diverse aryl and heteroaryl groups at the 6-position of the nicotinic acid scaffold, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Further research can explore the derivatization of the carboxylic acid moiety to amides, esters, and other functional groups to expand the chemical space and investigate a broader range of biological activities.[17][18][19][20][21] The optimization of the Suzuki coupling using modern high-throughput screening techniques and machine learning algorithms could further enhance the efficiency and scope of this synthetic strategy.[22] The synthesized compounds hold promise for further investigation as potential therapeutic agents, particularly in areas where nicotinic acid derivatives have shown efficacy.[1][2]

References

- ChemicalBook. (2025-01-27). 6-Chloronicotinic acid | 5326-23-8.

- PrepChem.com. Synthesis of 6-chloronicotinic acid.

- ResearchGate. (2025-08-06). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.

- Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- ResearchGate. Optimization of reaction conditions for Suzuki coupling 1.

- PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.

- ACS Publications. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Organic Letters.

- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.

- Wikipedia. Suzuki reaction.

- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing.

- NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.

- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.

- ResearchGate. (2025-08-05). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.

- YouTube. (2021-07-28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

- Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing).

- BLD Pharm. 898796-01-5|6-(3,5-Dichlorophenyl)nicotinaldehyde|BLD Pharm.

- Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- Google Patents. US2816112A - Non-catalytic preparation of nicotinic acid esters.

- Synthesis of Carboxylic Acids.

- Master Organic Chemistry. (2022-10-27). Basic Hydrolysis of Esters - Saponification.

- synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (2024-12-09).

- ResearchGate. Pictorial representation of synthesized nicotinic acid derivatives (6a–j).

- MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- PubMed. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity.

- PubMed. Nicotinic acid: pharmacological effects and mechanisms of action.

- ResearchGate. (2021-05-15). Nicotinic acid, its mechanism of action and pharmacological effects.

- MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review.

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 21. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-(3,5-Dichlorophenyl)nicotinic Acid

Introduction

6-(3,5-Dichlorophenyl)nicotinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount for its use in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the scientific rationale behind the interpretation of the expected spectral data. This guide will leverage foundational spectroscopic principles and comparative data from the parent molecule, nicotinic acid, to predict the spectral characteristics of this compound.

A potential synthetic route to this compound could involve a Suzuki or other cross-coupling reaction between a 6-halonicotinic acid derivative and 3,5-dichlorophenylboronic acid. Understanding the synthesis is crucial as residual starting materials or by-products could be potential impurities observable in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum:

The spectrum is predicted by considering the known spectrum of nicotinic acid and the electronic effects of the 3,5-dichlorophenyl substituent.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Nicotinic Acid (in DMSO-d₆) | H2 | ~9.0 | d | ~2.0 |

| H4 | ~8.2 | dt | ~8.0, 1.8 | |

| H5 | ~7.5 | dd | ~8.0, 4.8 | |

| H6 | ~8.7 | dd | ~4.8, 1.7 | |

| COOH | ~13.2 | br s | - | |

| This compound (Predicted) | H2' (dichlorophenyl) | ~8.0-8.2 | d | ~1.5-2.0 |

| H4' (dichlorophenyl) | ~7.6-7.8 | t | ~1.5-2.0 | |

| H4 (pyridine) | ~8.3-8.5 | dd | ~8.0, 2.0 | |

| H5 (pyridine) | ~7.9-8.1 | d | ~8.0 | |

| H2 (pyridine) | ~9.1-9.3 | d | ~2.0 | |

| COOH | >13.0 | br s | - |

Rationale for Predictions:

-

The introduction of the bulky and electron-withdrawing dichlorophenyl group at the 6-position will significantly influence the electronic environment of the pyridine ring.

-

Pyridine Protons: The H5 proton will be shifted downfield due to the anisotropic effect of the adjacent aromatic ring. The H4 proton will also experience a downfield shift. The H2 proton, being furthest from the substituent, will be least affected but may still show a slight downfield shift.

-

Dichlorophenyl Protons: The two equivalent H2' protons will appear as a doublet, coupled to the H4' proton. The H4' proton will appear as a triplet due to coupling with the two H2' protons. The electron-withdrawing chlorine atoms will deshield these protons, causing them to resonate in the aromatic region.

Predicted ¹H NMR Assignments for this compound

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol:

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

Predicted Mass Spectrum:

-

Molecular Formula: C₁₂H₇Cl₂NO₂

-

Molecular Weight: 268.09 g/mol

-

Predicted [M+H]⁺ (Positive Ion Mode): m/z 269.9926

-

Predicted [M-H]⁻ (Negative Ion Mode): m/z 267.9781

Expected Fragmentation Pattern:

A common fragmentation pathway for nicotinic acid derivatives involves the loss of the carboxylic acid group as CO₂ or H₂O.

Potential ESI-MS Fragmentation Pathway

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C and C=N stretch (Aromatic rings) | 1450-1600 | Medium to Strong |

| C-Cl stretch | 1000-1100 | Strong |

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch will be a prominent, sharp peak. The C-Cl stretches will appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the spectrum from approximately 200 to 400 nm.

Predicted UV-Vis Absorption:

Nicotinic acid exhibits absorption maxima (λ_max) around 215 nm and 263 nm. The extended conjugation from the dichlorophenyl ring in this compound is expected to cause a bathochromic (red) shift in the λ_max values, likely to be observed above 270 nm.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the primary structural elucidation, while mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy gives insight into the electronic structure. By combining the data from these techniques and comparing it with the predicted spectra outlined in this guide, researchers can confidently confirm the structure and assess the purity of this compound, paving the way for its further investigation and application.

References

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

An In-depth Technical Guide to the Potential Biological Targets of 6-(3,5-Dichlorophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(3,5-Dichlorophenyl)nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. While the direct biological targets of this specific molecule are not extensively characterized in publicly available literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and other substituted nicotinic acid analogs provides a strong basis for predicting its potential protein interactions. This guide synthesizes the current understanding of nicotinic acid pharmacology to propose and detail the validation of the most probable biological targets for this compound. The primary focus will be on the G-protein coupled receptor GPR109A and cyclooxygenase (COX) enzymes, with a discussion of other potential, less-characterized targets. This document provides the scientific rationale, detailed experimental protocols, and a strategic workflow for the comprehensive target identification and validation of this compound.

Introduction: Rationale for Target Identification

Nicotinic acid and its derivatives are a well-established class of pharmacologically active molecules with a range of biological effects.[1][2][3] The parent compound, nicotinic acid, is a crucial vitamin (B3) and a therapeutic agent used for treating dyslipidemia.[4][5][6][7] Its pharmacological effects are primarily mediated through the G-protein coupled receptor GPR109A (also known as HCA2).[3][8][9][10][11] Furthermore, various synthetic derivatives of nicotinic acid have been shown to possess anti-inflammatory, antimicrobial, and even anticancer properties, suggesting engagement with a broader range of biological targets.[1][2][12][13][14]

The structure of this compound, with its dichlorophenyl substitution, suggests a molecule designed to explore novel structure-activity relationships, potentially enhancing potency, selectivity, or pharmacokinetic properties compared to the parent nicotinic acid. The dichlorophenyl moiety can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various targets. Therefore, a systematic approach to identifying and validating its biological targets is essential for understanding its mechanism of action and therapeutic potential.

This guide will focus on two primary, highly probable target classes for this compound:

-

G-Protein Coupled Receptor 109A (GPR109A): As the primary receptor for nicotinic acid, this is the most logical and primary potential target.

-

Cyclooxygenase (COX) Enzymes: Several studies have demonstrated that nicotinic acid derivatives can exhibit anti-inflammatory effects through the inhibition of COX enzymes, particularly COX-2.[2][12][13]

A comprehensive target validation workflow will be presented to systematically investigate these potential interactions.

Primary Putative Target: G-Protein Coupled Receptor 109A (GPR109A)

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and neutrophils.[11][15] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade is responsible for the anti-lipolytic effects of nicotinic acid in adipose tissue and its anti-inflammatory effects in immune cells.[5][9][10]

Mechanism of Action and Signaling Pathway

The activation of GPR109A by an agonist initiates a cascade of intracellular events. The Gαi subunit dissociates from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. The Gβγ subunit can also activate downstream signaling pathways, such as the MAP kinase pathway.[11] Additionally, agonist binding can promote the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G-protein independent signaling.[10]

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Validation of GPR109A Engagement

A tiered approach is recommended to confirm if this compound is a ligand for GPR109A and to characterize its functional activity.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Use a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound, this compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki) or the concentration that inhibits 50% of specific binding (IC50).

Protocol: cAMP Functional Assay

-

Cell Culture: Plate GPR109A-expressing cells in a 96-well plate.

-

Cell Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Compound Treatment: Add varying concentrations of this compound to the cells and incubate.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax).

Secondary Putative Target: Cyclooxygenase (COX) Enzymes

Several studies have reported that synthetic derivatives of nicotinic acid possess anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][12][13] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Mechanism of Action

COX inhibitors typically act by blocking the active site of the enzyme, preventing the binding of the arachidonic acid substrate. This leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Caption: Mechanism of COX-2 inhibition by a potential inhibitor.

Experimental Validation of COX Inhibition

Protocol: Enzyme Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Setup: In separate wells of a 96-well plate for COX-1 and COX-2, pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a specific ELISA kit.

-

Data Analysis: For each enzyme, plot the percentage of inhibition against the log concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) will indicate the selectivity of the compound for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Hypothetical Data | Hypothetical Data | Calculated Value |

| Celecoxib (Control) | >10 | 0.04 | >250 |

| Ibuprofen (Control) | 5 | 15 | 0.33 |

Table 1: Hypothetical Data Presentation for COX Inhibition Assays.

Comprehensive Target Validation Workflow